molecular formula C7H9Cl B12116105 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 4313-36-4

5-Chlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12116105
CAS No.: 4313-36-4
M. Wt: 128.60 g/mol
InChI Key: PSCJIEZOAFAQRM-UHFFFAOYSA-N
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Description

6-Chlorobicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C7H9Cl. It is a derivative of norbornene, where a chlorine atom is substituted at the sixth position. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chlorobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the chlorination of norbornene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include a solvent like carbon tetrachloride and are carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of 6-chlorobicyclo[2.2.1]hept-2-ene may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The strained bicyclic structure makes it highly reactive in ring-opening reactions, particularly in the presence of catalysts such as tungsten or molybdenum complexes. These reactions lead to the formation of polymers and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

4313-36-4

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

IUPAC Name

5-chlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

PSCJIEZOAFAQRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Cl

Origin of Product

United States

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